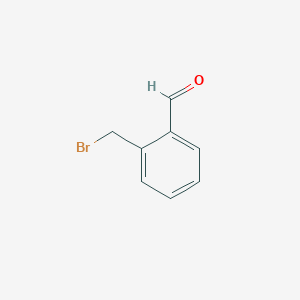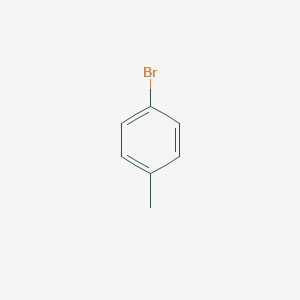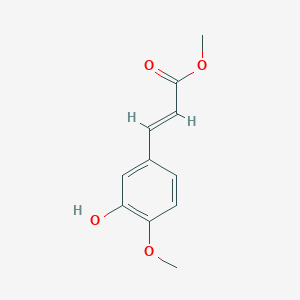
メチルイソフェルラート
説明
Methyl isoferulate (MIF) is an organic compound that belongs to the family of isoferulic acid derivatives. It is a natural organic compound found in plants and is used in the synthesis of various compounds, including polymers and pharmaceuticals. The compound is a key component in the synthesis of polymers, which are used in a variety of applications such as coatings, adhesives, and elastomers. MIF is also used in the synthesis of pharmaceuticals, and has been found to have a number of potential therapeutic applications.
科学的研究の応用
リトスパーミック酸および関連化合物の生合成
メチルイソフェルラートは、リトスパーミック酸および関連するノルおよびネオリグナン類の生合成に役割を果たすことが推測されています . これらの化合物は、抗酸化、抗炎症、抗ウイルスなどの薬理学的活性を持つ可能性があるため、関心を集めています。 メチルイソフェルラートは、FeCl3やAg2Oなどの試薬と反応して、これらの生物活性化合物を生成することができ、新しい治療薬の開発に役立つ可能性があります。
酵素酸化および誘導体の合成
メチルイソフェルラートと密接に関連するフェルラ酸の酵素酸化は、新しい誘導体の調製のために研究されています . このプロセスは、元の化合物よりも親油性が高く、融点の高い脱水二量体および脱水四量体の形成につながる可能性があります。 これらの特性は、抗酸化および抗増殖特性が強化された新しい分子を開発する上で重要です。
質量分析およびフラグメンテーション研究
メチルイソフェルラートは、質量分析におけるフラグメンテーション機構、特に脱プロトン化分子のメチルラジカルの損失を研究するために使用されてきました . これらの機構を理解することは、有機化合物の構造解明に不可欠であり、広範囲の薬理学的物質の分析に影響を与えます。
創薬と開発
メチル化効果は、しばしば「マジックメチル」効果と呼ばれ、創薬と開発の鍵となる要素です . メチルイソフェルラートは、そのメチル基により、メチル化が生物活性分子の薬力学的および薬物動態的特性に与える影響を研究するために使用できます。 この研究は、新しい薬剤の合理的設計および最適化につながる可能性があります。
DNAメチル化研究
メチルイソフェルラートを直接的に含むわけではありませんが、DNAメチル化の研究は重要な研究分野です . メチルイソフェルラートは、メチル化がDNA発現レベルに与える影響と、遺伝子調節全体への影響を理解するためのモデル化合物として役立ちます。
真菌における有機酸の生成
糸状菌によるフマル酸、L-リンゴ酸、クエン酸などの有機酸の生成に関する研究から、メチルイソフェルラートのような化合物に影響を受ける可能性のある代謝経路の重要性が明らかになりました . これらの酸は、貴重な代謝産物の生成において産業上の可能性を秘めており、その生合成を理解することで、バイオテクノロジーにおける新しい用途につながる可能性があります。
作用機序
Target of Action
Methyl isoferulate is a compound isolated from various plant species It has been suggested that it may interact with certain enzymes during its biosynthesis .
Mode of Action
It is known to undergo reactions with certain chemicals such as FeCl3 and Ag2O, leading to the formation of various products . These reactions suggest that Methyl isoferulate may interact with its targets through a radical mechanism .
Biochemical Pathways
It is involved in the biosynthesis of certain compounds, suggesting that it may influence related metabolic pathways .
Result of Action
Its involvement in biosynthetic reactions suggests that it may influence the synthesis of certain compounds .
Action Environment
The action of Methyl isoferulate may be influenced by various environmental factors. For instance, the reactions it undergoes with FeCl3 and Ag2O suggest that its activity may be affected by the presence of these chemicals . .
生化学分析
Biochemical Properties
The exact biochemical properties of Methyl isoferulate are not fully understood yet. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to react with FeCl3 or Ag2O, leading to the isolation of various compounds
Cellular Effects
It is known that the compound has some influence on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound can react with other substances to form various compounds
Metabolic Pathways
It is known that the compound can react with other substances to form various compounds
Transport and Distribution
It is known that the compound can react with other substances to form various compounds
Subcellular Localization
It is known that the compound can react with other substances to form various compounds
特性
IUPAC Name |
methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLOUXXZZFFBBW-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16980-82-8 | |
| Record name | Methyl isoferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What potential antiviral activity does methyl isoferulate exhibit?
A1: Research suggests that methyl isoferulate may have potential as an inhibitor of the influenza M2 channel. Molecular docking studies indicated strong binding affinity of methyl isoferulate to the M2 channel, comparable to the known inhibitor amantadine []. Further research, including in vitro and in vivo studies, is needed to confirm and characterize this potential antiviral activity.
Q2: How does the structure of methyl isoferulate compare to other similar compounds, and what are the implications for its activity?
A2: Methyl isoferulate is a propenoidic phenol structurally similar to methyl ferulate, differing only in the position of a methoxy group on the aromatic ring []. Interestingly, while methyl isoferulate demonstrates binding affinity to the influenza M2 channel [], a study focusing on the oxidation of propenoidic phenols by molecular oxygen, catalyzed by [N,N′-bis(salicylidene)ethane-1,2-diaminato]cobalt(II) found that methyl isoferulate did not react, while methyl ferulate showed activity []. This difference in reactivity highlights the significant impact even subtle structural modifications can have on a compound's activity and interaction with specific targets.
Q3: What research has been done on modifying the structure of methyl isoferulate, and what were the findings?
A3: A study exploring the biosynthesis of lithospermic acids and related nor and neolignans investigated the reaction of methyl isoferulate with FeCl3 or Ag2O [, ]. While the specific findings regarding the biosynthesis hypothesis are not detailed in the provided abstracts, this research suggests that methyl isoferulate can undergo chemical transformations, opening possibilities for synthesizing derivatives with potentially altered biological activities.
Q4: In what plant species has methyl isoferulate been identified?
A4: Methyl isoferulate has been isolated from various plant species, including Nauclea officinalis [], Populus canadensis Moench [], and Withania somnifera dun []. The identification of this compound in diverse plant species suggests its potential involvement in various biological pathways and highlights its availability for further research and potential applications.
Q5: What analytical techniques have been employed to study methyl isoferulate?
A5: Researchers have utilized various analytical methods to characterize and study methyl isoferulate. These methods include spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural elucidation [, ]. Additionally, computational methods like molecular docking and molecular dynamics simulations have been employed to investigate its interactions with biological targets [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





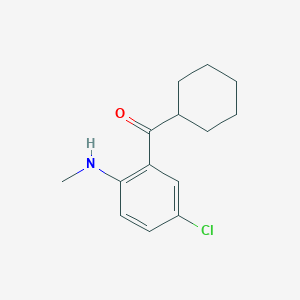





![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)
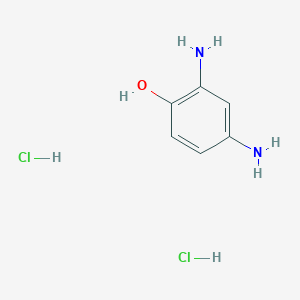
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)
